7-Bromo-N-ethoxybenzofuran-2-carboxamide
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Overview
Description
7-Bromo-N-ethoxybenzofuran-2-carboxamide is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-N-ethoxybenzofuran-2-carboxamide typically involves the following steps:
Carboxylation: The brominated benzofuran is then subjected to carboxylation to introduce the carboxylic acid group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-N-ethoxybenzofuran-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
7-Bromo-N-ethoxybenzofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Bromo-N-ethoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulation of Receptors: Interacting with cellular receptors to modulate signaling pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
7-Bromobenzofuran-2-carboxylic acid: Similar structure but lacks the ethoxy and amide groups.
N-Ethoxybenzofuran-2-carboxamide: Similar structure but lacks the bromine atom.
Uniqueness
7-Bromo-N-ethoxybenzofuran-2-carboxamide is unique due to the presence of both bromine and ethoxy groups, which enhance its chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H10BrNO3 |
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Molecular Weight |
284.11 g/mol |
IUPAC Name |
7-bromo-N-ethoxy-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C11H10BrNO3/c1-2-15-13-11(14)9-6-7-4-3-5-8(12)10(7)16-9/h3-6H,2H2,1H3,(H,13,14) |
InChI Key |
VAEVMIFGQGWLRL-UHFFFAOYSA-N |
Canonical SMILES |
CCONC(=O)C1=CC2=C(O1)C(=CC=C2)Br |
Origin of Product |
United States |
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